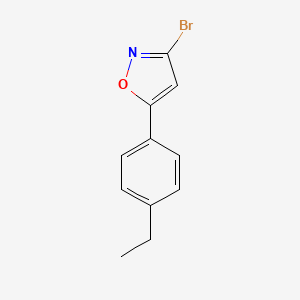

3-Bromo-5-(4-ethylphenyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(4-ethylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 3-position and a 4-ethylphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as tert-butyl hypochlorite or isoamyl nitrite .

Industrial Production Methods

In industrial settings, the synthesis of isoxazoles, including this compound, often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-ethylphenyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the isoxazole ring.

Reduction Products: Reduced derivatives of the isoxazole ring.

Scientific Research Applications

3-Bromo-5-(4-ethylphenyl)isoxazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-phenylisoxazole: Lacks the ethyl group on the phenyl ring.

3-Bromo-5-(4-methylphenyl)isoxazole: Contains a methyl group instead of an ethyl group on the phenyl ring.

3-Bromo-5-(4-chlorophenyl)isoxazole: Contains a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

3-Bromo-5-(4-ethylphenyl)isoxazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets, making it distinct from other similar compounds .

Biological Activity

3-Bromo-5-(4-ethylphenyl)isoxazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring substituted with a bromine atom and a 4-ethylphenyl group. This structure is significant as the substituents can greatly influence the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to diverse biological effects. The specific pathways depend on the biological context in which the compound is studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A notable study evaluated several isoxazole derivatives for their cytotoxic effects on human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 86 to 755 μM .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | XX |

| This compound | HT-29 | XX |

| This compound | MCF-7 | XX |

Note: Specific values for IC50 need to be filled based on experimental data.

Antibacterial and Antifungal Activities

Isoxazoles have been reported to possess significant antimicrobial properties. Studies indicate that derivatives like this compound demonstrate both antibacterial and antifungal activities against various pathogens . The presence of the bromine atom enhances its reactivity, contributing to its effectiveness against microbial strains.

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that isoxazole derivatives can exhibit anti-inflammatory effects. For instance, certain substituted isoxazoles showed promising results in reducing edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Effects of Isoxazole Derivatives

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

Case Studies

- Study on Human Promyelocytic Leukemia Cells : A study investigated the effects of various isoxazoles on HL-60 cells, revealing that certain compounds induced apoptosis through modulation of Bcl-2 and p21WAF-1 expression levels .

- BRD4 Inhibition : Another research focused on BRD4 as a target for cancer treatment, where modified isoxazole compounds showed potent binding activities and significant anti-proliferative effects against MV4-11 cells .

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-bromo-5-(4-ethylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H10BrNO/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3 |

InChI Key |

NGINQGUCXFVMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.